N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-4-methoxy-benzamide
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Overview
Description
N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-4-methoxy-benzamide is a chemical compound with the molecular formula C22H25N3O5S and a molecular weight of 443.526 g/mol . This compound is known for its unique structural features, which include an isoxazole ring and a methoxy-benzamide moiety. It is used in various scientific research applications due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-4-methoxy-benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving appropriate precursors.
Sulfonamide Formation: The isoxazole ring is then reacted with a sulfonyl chloride to form the sulfonamide intermediate.
Coupling with Methoxy-benzamide: The sulfonamide intermediate is coupled with 4-methoxy-benzamide under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-4-methoxy-benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the isoxazole ring and benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced analogs with modified functional groups.
Scientific Research Applications
N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-4-methoxy-benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-4-methoxy-benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various physiological and pathological processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl)-2-(4-isopropyl-phenoxy)-acetamide: Similar structure with an isopropyl-phenoxy group instead of a methoxy-benzamide moiety.
N-(4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl)-3,4-dimethoxy-benzamide: Contains an additional methoxy group on the benzamide moiety.
Uniqueness
N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-4-methoxy-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy-benzamide moiety and isoxazole ring contribute to its potential as a versatile compound in scientific research and industrial applications .
Properties
Molecular Formula |
C19H19N3O5S |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-4-methoxybenzamide |
InChI |
InChI=1S/C19H19N3O5S/c1-12-13(2)21-27-19(12)22-28(24,25)17-10-6-15(7-11-17)20-18(23)14-4-8-16(26-3)9-5-14/h4-11,22H,1-3H3,(H,20,23) |
InChI Key |
KFEMQBROBHMUBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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